Lairdinol A

Description

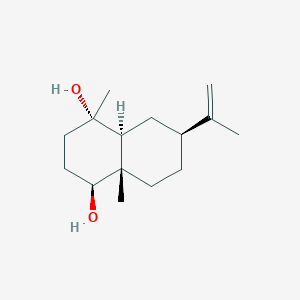

Lairdinol A (51) is a eudesmane-type sesquiterpenoid isolated from the fungus Leptosphaeria maculans, which also produces the phytotoxin depsilairdin and the structurally related metabolite selin-11-ene-4α-ol . Its structure features a trans-decalin ring system with a hydroxyl group at C-1 and a methyl group at C-4 (eudesmane numbering), confirmed via NMR, HMBC, and NOE analyses . napus (canola) at identical concentrations . Its enantiomer, Cyperusol C (ent-51), was isolated from Cyperus longus and Erigeron annus, with its absolute configuration determined using Mosher ester methodology .

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1S,4S,4aS,6S,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4-diol |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,14-,15-/m0/s1 |

InChI Key |

LGKGTMWCBFNQHP-YTFOTSKYSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@@]2([C@H](CC[C@]([C@H]2C1)(C)O)O)C |

Canonical SMILES |

CC(=C)C1CCC2(C(CCC(C2C1)(C)O)O)C |

Synonyms |

lairdinol A |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification with Protected Dhmp Derivatives

The primary documented reaction of lairdinol A is its esterification with a derivative of (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) during the total synthesis of depsilairdin .

Key Reaction Details:

| Parameter | Description |

|---|---|

| Reactants | Bromomagnesium alkoxide of this compound, 1-hydroxybenzotriazole (HOBt) active ester of Dhmp |

| Conditions | Novel method to overcome steric hindrance at the carboxyl group |

| Product | Depsilairdin (ester linkage between Dhmp and this compound) |

| Significance | Enables synthesis of phytotoxins and analogues for biological studies |

This reaction highlights this compound’s role as a sterically demanding alcohol, requiring specialized活化 strategies. The use of HOBt-derived active esters facilitates nucleophilic acyl substitution by generating a stabilized intermediate, while the bromomagnesium alkoxide enhances the nucleophilicity of this compound’s oxygen .

Steric Hindrance Mitigation

The bulky structure of this compound complicates direct esterification. The adopted strategy involves:

-

Activation of Dhmp : Formation of an HOBt active ester to stabilize the leaving group.

-

Alkoxide Preparation : Conversion of this compound to its bromomagnesium alkoxide, increasing reactivity.

-

Nucleophilic Attack : The alkoxide attacks the activated carbonyl carbon, displacing HOBt.

This method avoids traditional coupling agents (e.g., DCC/DMAP), which are ineffective due to this compound’s hindered geometry .

Synthetic Utility and Analogues

While this compound itself is not extensively reactive beyond esterification, its incorporation into depsilairdin enables biological activity studies. Three analogues were synthesized by replacing Dhmp with:

-

L-proline

-

cis-4-hydroxy-L-proline

-

trans-4-hydroxy-L-proline

These modifications demonstrate this compound’s compatibility with structurally diverse amino acid derivatives, though its own reactivity remains confined to sterically adjusted esterifications .

Research Implications

The esterification protocol developed for this compound provides a template for synthesizing hindered esters in natural product chemistry. Future applications could explore:

-

Enzymatic or catalytic methods to improve efficiency.

-

Use in macrocyclic ester synthesis for drug discovery.

This reaction’s success underscores the importance of tailored activation strategies in overcoming steric barriers .

This compound’s chemical behavior is narrowly defined but critical for accessing complex phytotoxins. Its limited reactivity profile emphasizes the need for innovative synthetic approaches when working with hindered substrates.

Comparison with Similar Compounds

Cyperusol C (ent-51): Enantiomeric Relationship

Cyperusol C is the enantiomer of Lairdinol A, differing only in absolute stereochemistry. Key distinctions include:

The minor discrepancies in 13C NMR shifts arise from solvent and reference frequency differences rather than structural variations .

Depsilairdin: Shared Structural Motifs

Depilairdin incorporates this compound as a key fragment linked to a (2S,3S,4R)-3,4-dihydroxy-3-methylproline moiety . While this compound itself lacks peptide components, its integration into depsilairdin highlights its role in conferring bioactivity. Both compounds were isolated from the same fungal culture in comparable quantities, suggesting biosynthetic interconnectedness .

Selin-11-ene-4α-ol: Functional Group Comparison

Selin-11-ene-4α-ol, another metabolite from L. maculans, shares the eudesmane skeleton but lacks the C-1 hydroxyl group and trans-decalin configuration of this compound. This structural variation likely explains its divergent bioactivity, though specific phytotoxicity data remain unreported .

α-Cyperone and Germacrane Derivatives

α-Cyperone (97), a germacrane derivative, shares synthetic challenges with this compound, particularly in constructing decalin systems. However, Robinson annulation strategies effective for α-cyperone (e.g., axial attack leading to cis-decalin systems) fail for this compound due to its trans-decalin requirement . For example:

- Caine’s synthesis of (-)-2-keto (94) via Robinson annulation yielded a trans-decalin system but with incorrect stereochemistry for this compound .

- De Groot’s enantioselective route to this compound required TiCl3-mediated reduction and regioselective protection to avoid elimination reactions, underscoring its synthetic complexity compared to α-cyperone .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Lairdinol A, and how can they be experimentally determined to ensure reproducibility?

- Methodological Answer: Physicochemical properties (e.g., solubility, stability, melting point) should be characterized using validated techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability. Reproducibility requires adherence to standardized protocols, calibration of instruments, and cross-validation with independent labs. Reporting should include detailed experimental conditions (e.g., solvent systems, temperature gradients) to enable replication .

Q. What strategies are recommended for isolating this compound from natural sources while minimizing degradation?

- Methodological Answer: Use a combination of extraction techniques (e.g., Soxhlet extraction, supercritical fluid extraction) tailored to the compound’s polarity. Stability studies under varying pH, temperature, and light exposure should guide isolation protocols. Include controls to monitor degradation, such as thin-layer chromatography (TLC) or mass spectrometry (MS) at each step. Antioxidants or inert atmospheres may mitigate oxidative degradation during purification .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Address discrepancies by:

- Conducting dose-response studies across multiple cell lines or model organisms to assess specificity.

- Validating assays using orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Performing meta-analyses of existing literature to identify confounding variables (e.g., solvent effects, impurity profiles).

- Applying statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty in conflicting datasets .

Q. What experimental approaches are optimal for elucidating the biosynthetic pathway of this compound in its native organism?

- Methodological Answer: Combine genomic sequencing (e.g., CRISPR-Cas9 gene editing) to identify candidate biosynthetic gene clusters with isotopic labeling (e.g., -glucose tracing) to track metabolic flux. Use heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) to confirm enzyme functionality. Analytical techniques like LC-MS/MS and NMR are critical for intermediate identification .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer:

- Variable Selection : Systematically modify functional groups (e.g., hydroxyl, methyl) while maintaining core structural integrity.

- Data Collection : Use high-throughput screening for bioactivity (e.g., IC values) and computational modeling (e.g., molecular docking) to predict interactions.

- Validation : Validate in vitro findings with in vivo models and compare results to existing SAR databases. Include negative controls and replicate experiments to minimize false positives .

Methodological Guidance for Data Analysis

Q. How can researchers address uncertainties in spectroscopic data interpretation for this compound?

- Methodological Answer:

- Cross-reference spectral data (e.g., -NMR, IR) with computational predictions from tools like ACD/Labs or ChemDraw.

- Collaborate with specialized labs for advanced techniques (e.g., X-ray crystallography, 2D-NMR) to resolve ambiguous peaks.

- Publish raw spectral data in supplementary materials to enable peer validation .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s pharmacological mechanisms?

- Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example:

- Population: Specific cell lines (e.g., HeLa cells).

- Intervention: this compound treatment at varying concentrations.

- Comparison: Untreated controls or known inhibitors.

- Outcome: Apoptosis markers (e.g., caspase-3 activation).

- Time: 24–72-hour exposure periods.

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

Tables for Methodological Reference

| Analytical Technique | Application to this compound | Key Considerations |

|---|---|---|

| HPLC-MS | Purity assessment, metabolite profiling | Column choice (C18 vs. HILIC), ion source optimization |

| X-ray Crystallography | Absolute configuration determination | Crystal quality, resolution limits |

| Isothermal Titration Calorimetry | Binding affinity studies | Buffer compatibility, ligand solubility |

Key Recommendations

- Literature Review : Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND biosynthesis") to identify primary sources. Exclude non-peer-reviewed platforms .

- Data Presentation : Follow journal-specific guidelines (e.g., ACS Style) for spectra, chromatograms, and statistical analyses. Use appendices for raw data .

- Ethical Compliance : For studies involving biological models, adhere to ARRIVE or NIH guidelines for experimental rigor and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.